molecular formula C7H11NO3 B11761313 Methyl 7-oxa-2-azabicyclo[4.1.0]heptane-2-carboxylate

Methyl 7-oxa-2-azabicyclo[4.1.0]heptane-2-carboxylate

Cat. No.: B11761313
M. Wt: 157.17 g/mol
InChI Key: MOXUIWGWIQGDOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 7-oxa-2-azabicyclo[4.1.0]heptane-2-carboxylate is a chemical compound with the molecular formula C7H11NO3 and a molecular weight of 157.17 g/mol It is characterized by its unique bicyclic structure, which includes an oxabicyclo and azabicyclo framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-oxa-2-azabicyclo[4.1.0]heptane-2-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of suitable intermediates in the presence of catalysts. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve bulk synthesis techniques, where large quantities of the starting materials are reacted in reactors under optimized conditions. The process may include steps such as purification and crystallization to achieve the required quality for commercial use .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-oxa-2-azabicyclo[4.1.0]heptane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, pressures, and solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can result in a variety of derivatives depending on the substituents introduced .

Scientific Research Applications

Methyl 7-oxa-2-azabicyclo[4.1.0]heptane-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 7-oxa-2-azabicyclo[4.1.0]heptane-2-carboxylate exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the context of its use and the specific reactions it undergoes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 7-oxa-2-azabicyclo[4.1.0]heptane-2-carboxylate is unique due to its specific bicyclic structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications .

Properties

Molecular Formula

C7H11NO3

Molecular Weight

157.17 g/mol

IUPAC Name

methyl 7-oxa-2-azabicyclo[4.1.0]heptane-2-carboxylate

InChI

InChI=1S/C7H11NO3/c1-10-7(9)8-4-2-3-5-6(8)11-5/h5-6H,2-4H2,1H3

InChI Key

MOXUIWGWIQGDOT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)N1CCCC2C1O2

Origin of Product

United States

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